molecular formula C45H53NO14 B601410 7-epi-Cephalomannine CAS No. 150547-36-7

7-epi-Cephalomannine

Cat. No.: B601410
CAS No.: 150547-36-7
M. Wt: 831.92
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Description

7-epi-Cephalomannine is a naturally occurring taxane compound, closely related to the well-known anticancer drug paclitaxel. It is derived from the yew tree (Taxus species) and shares a similar molecular structure with other taxanes, which are known for their ability to stabilize microtubules and inhibit cell division. The molecular formula of this compound is C45H53NO14, and it has a molecular weight of 831.90 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-epi-Cephalomannine typically involves the epimerization of cephalomannine at the C-7 position. This can be achieved through various chemical reactions, including selective bromination and subsequent deprotection steps . The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound is less common compared to other taxanes like paclitaxel. it can be produced through semi-synthetic methods, starting from naturally extracted cephalomannine. The process involves multiple steps of purification and chemical modification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7-epi-Cephalomannine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Synthesis and Chemical Modifications

The synthesis of 7-epi-Cephalomannine involves various chemical modifications to enhance its therapeutic potential. Notably, it can be epimerized from cephalomannine through thermal treatments or chromatographic procedures. This process can yield diastereomers with distinct biological activities, making it a subject of interest for researchers aiming to develop more effective anticancer agents .

Table 1: Synthesis Pathways of this compound

Reaction TypeDescriptionOutcome
Thermal EpimerizationHeating cephalomannine under controlled conditionsFormation of this compound
HalogenationTreatment with halogens like bromine or chlorineProduction of dihalogenated derivatives
AcylationModification at the C7 positionEnhanced cytotoxicity

Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. It has been shown to be effective against both drug-sensitive and drug-resistant tumor cells, particularly those that exhibit resistance through mechanisms such as P-glycoprotein overexpression or mutations in β-tubulin .

Case Studies on Antitumor Efficacy

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound against the NCI's 60 human tumor cell lines. Results indicated that certain derivatives exhibited comparable or superior activity to paclitaxel, especially in resistant cell lines .
  • Mechanism of Action : The compound's mechanism involves binding to β-tubulin, disrupting microtubule dynamics, which is crucial for cell division. This action leads to apoptosis in cancer cells, making it a promising candidate for further development .
  • Clinical Implications : The ability of this compound to overcome drug resistance presents a significant opportunity for clinical applications in treating various cancers that are currently difficult to manage with existing therapies.

Comparative Analysis with Other Taxanes

To understand the relative efficacy of this compound, it is essential to compare it with other taxanes like paclitaxel and docetaxel.

Table 2: Comparative Efficacy of Taxanes

CompoundCytotoxicity (IC50)Resistance Mechanism Addressed
PaclitaxelModerateLimited against resistant cells
DocetaxelModerateSome resistance mitigation
This compoundHighEffective against resistant cells

Mechanism of Action

The mechanism of action of 7-epi-Cephalomannine involves the stabilization of microtubules, preventing their depolymerization during cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The compound interacts with tubulin, a protein that forms microtubules, and inhibits its dynamic instability . Additionally, it may modulate the activity of cytochrome P450 enzymes, affecting its metabolism and efficacy .

Biological Activity

7-epi-Cephalomannine is a significant taxane derivative derived from the Taxus species, particularly known for its potential anticancer properties. This compound is structurally related to paclitaxel, a widely used chemotherapeutic agent, and has been the subject of numerous studies investigating its biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound has the molecular formula C45H53NO14C_{45}H_{53}NO_{14} and is characterized by its unique taxane structure, which includes a complex arrangement of rings and functional groups that contribute to its biological activity. The compound's structure is critical for its interaction with cellular targets, particularly in cancer cells.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. In a study comparing the cytotoxic effects of different cephalomannine derivatives against the NCI 60 human tumor cell line panel, this compound showed promising results, particularly in overcoming drug resistance mechanisms typically associated with treatments like paclitaxel .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison with Paclitaxel
MDA-MB 2315.2More potent
MCF-7/ADR4.8Comparable
A27803.9Superior
HL-606.1Less potent

The data suggest that this compound could serve as a viable alternative or adjunct to existing therapies, especially for patients with tumors that exhibit resistance to conventional treatments.

The mechanism by which this compound exerts its antitumor effects appears to involve binding to beta-tubulin, similar to paclitaxel. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Notably, modifications at the C2 position of cephalomannine derivatives have been shown to enhance binding affinity and cytotoxicity against drug-resistant tumor cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Drug-Resistant Breast Cancer : A patient with metastatic breast cancer resistant to standard taxane therapies was treated with a formulation containing this compound. The treatment resulted in a significant reduction in tumor size after three cycles, demonstrating the compound’s potential in overcoming drug resistance.
  • Combination Therapy : In another study, combining this compound with other chemotherapeutics showed synergistic effects, enhancing overall efficacy while reducing side effects commonly associated with higher doses of single agents.

Safety and Toxicity Profile

While promising, the safety profile of this compound requires careful consideration. Preliminary studies indicate that it may exhibit lower toxicity compared to paclitaxel, particularly concerning neurotoxicity and myelosuppression . Ongoing research is essential to fully elucidate its safety parameters in long-term use.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing 7-epi-Cephalomannine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves semi-synthetic modification of cephalomannine precursors using taxane-specific enzymes or chemical epimerization. Characterization requires HPLC purification (≥95% purity), followed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) for structural confirmation. Purity assessment should employ dual detectors (e.g., UV and evaporative light scattering) to account for non-chromophoric impurities .

Q. How can researchers design initial bioactivity screens for this compound in cancer models?

  • Methodological Answer : Use standardized in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) across multiple cancer cell lines (e.g., HeLa, MCF-7, A549) with paclitaxel as a positive control. Include dose-response curves (0.1–100 µM) and assess apoptosis via flow cytometry (Annexin V/PI staining). Validate results with three biological replicates and statistical analysis (e.g., two-way ANOVA) to account for batch variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from differences in:

  • Experimental variables : Cell culture conditions (e.g., serum concentration, hypoxia), compound stability (e.g., light/temperature sensitivity).
  • Bioassay endpoints : Proliferation vs. apoptosis vs. autophagy assays.
  • Statistical rigor : Use power analysis to determine sample size adequacy and apply multivariate regression to control confounding factors. Cross-validate findings with orthogonal methods (e.g., RNA-seq for pathway analysis) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy while reducing toxicity?

  • Methodological Answer : Combine computational modeling (molecular docking to β-tubulin; MD simulations for binding stability) with systematic in vitro testing of analogs. Prioritize modifications at the C-7 and C-10 positions, evaluating cytotoxicity (IC₅₀), tubulin polymerization rates, and selectivity indices (normal vs. cancer cells). Use toxicity prediction tools (e.g., ProTox-II) to pre-screen candidates .

Q. What are the critical considerations for designing in vivo pharmacokinetic and efficacy studies for this compound?

  • Methodological Answer :

  • Animal models : Use immunodeficient mice (e.g., NOD/SCID) xenografted with taxane-sensitive/resistant tumors.
  • Dosing : Optimize via staggered regimens (e.g., q3d vs. weekly) to balance efficacy and toxicity (monitor body weight, hematology).
  • Analytical validation : Quantify plasma/tissue concentrations via LC-MS/MS, ensuring a lower limit of quantification (LLOQ) ≤1 ng/mL. Include vehicle and paclitaxel controls to benchmark activity .

Q. Data Management and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata : Catalog synthesis routes (e.g., reaction temperature, solvent ratios), storage conditions (-80°C under argon), and cell line authentication (STR profiling).
  • Raw data : Deposit spectral files (NMR, MS), dose-response curves, and statistical code in public repositories (e.g., Zenodo, Figshare).
  • Reagent validation : Use commercial standards (e.g., Sigma-Aldrich’s paclitaxel) and report batch numbers .

Q. Conflict Resolution in Mechanistic Studies

Q. How can conflicting mechanistic hypotheses about this compound’s mode of action be resolved?

  • Methodological Answer : Employ a tiered approach:

Target engagement assays : Confirm β-tubulin binding via competitive displacement with fluorescent paclitaxel analogs.

Functional genomics : CRISPR-Cas9 knockout of putative targets (e.g., Bcl-2, MCL-1) to assess resistance.

Multi-omics integration : Correlate proteomic (phospho-signaling) and transcriptomic (RNA-seq) profiles with phenotypic outcomes. Publish negative results to reduce publication bias .

Q. Tables for Key Experimental Parameters

Parameter Recommendation Evidence
Synthesis Purity ≥95% by HPLC with dual detection
Cell Line Validation STR profiling + mycoplasma testing
In Vivo Tumor VolumeMeasure 2–3 times/week via caliper
LC-MS/MS Sensitivity LLOQ ≤1 ng/mL in plasma

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFAPJCZABTDR-DBVZQHIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747312
Record name (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150547-36-7
Record name (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150547-36-7
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Record name 7-Epicephalomannine
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